molecular formula C15H11F6NO2 B2714562 N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1428356-83-5

N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2714562
CAS No.: 1428356-83-5
M. Wt: 351.248
InChI Key: WZSRBPVETZMTIF-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide is a compound that features a furan ring and a benzamide moiety with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 2-(furan-3-yl)ethylamine. The reaction is carried out under conditions that promote the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylfuran: Known for its pharmacological properties, including antimalarial activity.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2-Fluorobenzofuran: Used in various chemical syntheses.

Uniqueness

N-[2-(Furan-3-YL)ethyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of a furan ring and benzamide moiety with trifluoromethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)13(23)22-3-1-9-2-4-24-8-9/h2,4-8H,1,3H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSRBPVETZMTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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